molecular formula C9H10O3 B1296273 2-Methoxy-6-methylbenzoic acid CAS No. 6161-65-5

2-Methoxy-6-methylbenzoic acid

Cat. No. B1296273
CAS RN: 6161-65-5
M. Wt: 166.17 g/mol
InChI Key: MICCJGFEXKNBLU-UHFFFAOYSA-N
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Patent
US05922905

Procedure details

A mixture of bromine (102 ml, 2.0 mol) and acetic acid (225 ml) is added to a mixture of 50A (304.0 g, 1.8 mol),), sodium acetate (164.0 g, 2.0 mol) and acetic acid (3.0 l) at a temperature of 10 to 15° C. The reaction mixture is stirred at room temperature for 16 hours. The solid material is collected by vacuum filtration, washed with water and dried yielding off-white crystals 321.0 g (72.6.%), mp 81-83° C.
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
304 g
Type
reactant
Reaction Step Two
Quantity
164 g
Type
reactant
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[C:9]([C:10]([OH:12])=[O:11])=[C:8]([O:13][CH3:14])[CH:7]=[CH:6][CH:5]=1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[Br:1][C:5]1[CH:6]=[CH:7][C:8]([O:13][CH3:14])=[C:9]([C:4]=1[CH3:3])[C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
102 mL
Type
reactant
Smiles
BrBr
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
304 g
Type
reactant
Smiles
CC1=CC=CC(=C1C(=O)O)OC
Step Three
Name
Quantity
164 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 10 to 15° C
FILTRATION
Type
FILTRATION
Details
The solid material is collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)O)C1C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 321 g
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.